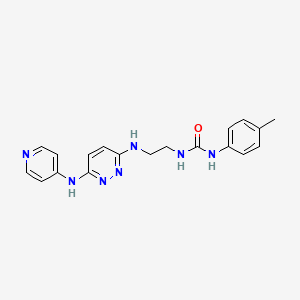
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea, also known as PDP, is a synthetic compound that has been studied for its potential use in scientific research. The compound's unique chemical structure has led to investigations into its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea's mechanism of action involves binding to the ATP-binding site of kinases, preventing their activity and downstream signaling. This inhibition can lead to cell death in cancer cells and has been shown to be effective in preclinical models.
Biochemical and Physiological Effects:
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea as a research tool is its specificity for certain kinases, allowing for targeted inhibition of specific signaling pathways. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity at higher doses.
未来方向
There are several potential future directions for research involving 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea. One area of interest is the development of combination therapies with other kinase inhibitors or chemotherapeutic agents. Another potential direction is the investigation of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea's effects on other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to fully understand 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea's mechanism of action and potential side effects.
In conclusion, 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea is a synthetic compound that has shown promise as a research tool for the inhibition of kinases and the development of new cancer therapies. Its unique chemical structure and specificity for certain kinases make it a valuable tool for scientific research, and future studies will continue to explore its potential applications.
合成方法
The synthesis of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea involves several steps, including the reaction of 4-aminopyridine with 3-chloro-6-nitropyridazine to form 6-(pyridin-4-ylamino)pyridazin-3-amine. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form 1-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)pyridin-4-amine. Finally, this compound is reacted with p-tolyl isocyanate to form the final product, 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea.
科学研究应用
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has been studied for its potential use in scientific research as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been implicated in various diseases, including cancer. 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has been shown to inhibit several kinases, including JAK2 and FLT3, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
1-(4-methylphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-2-4-15(5-3-14)24-19(27)22-13-12-21-17-6-7-18(26-25-17)23-16-8-10-20-11-9-16/h2-11H,12-13H2,1H3,(H,21,25)(H,20,23,26)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVUSPHNNGLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2971932.png)
![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)
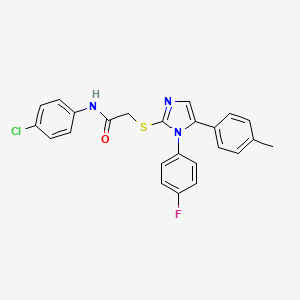
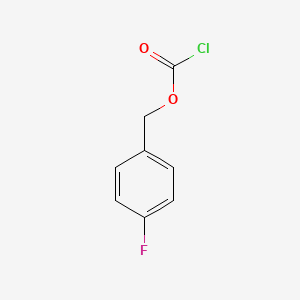

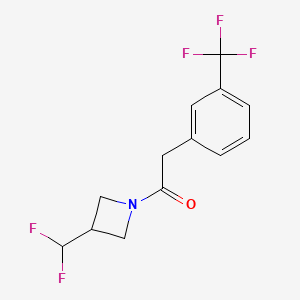

![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)
![1,3-dimethyl-6-(1-pyrrolidinylcarbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971948.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2971950.png)
![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)
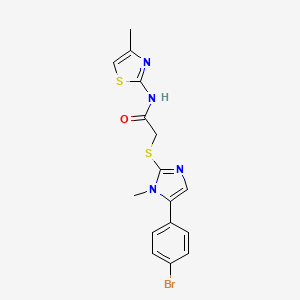
![N-(4-ethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2971954.png)